Boc-Glu(OBzl)-OH, also known as tert-butoxycarbonyl-L-glutamic acid 5-benzyl ester, is a derivative of glutamic acid. This compound is primarily utilized in peptide synthesis due to its role as a protecting group for the amino group, facilitating the formation of peptide bonds. The structure of Boc-Glu(OBzl)-OH includes a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a benzyl ester at the carboxylic acid end, which enhances its reactivity in solid-phase peptide synthesis applications .
Boc-Glu(OBzl)-OH itself doesn't have a specific mechanism of action. It functions as a protected amino acid building block used to incorporate glutamic acid residues into peptides during SPPS. Once incorporated into a peptide, the glutamic acid moiety can participate in various interactions depending on the specific peptide sequence. These interactions can include hydrogen bonding, ionic interactions, and involvement in protein folding and function.
Boc-Glu(OBzl)-OH exhibits significant biological activity:
The synthesis of Boc-Glu(OBzl)-OH involves several key steps:
Industrial production typically employs automated peptide synthesizers and optimized reaction conditions to maximize yield and purity .
Boc-Glu(OBzl)-OH is widely used in:
Research indicates that Boc-Glu(OBzl)-OH interacts with various enzymes during peptide synthesis. Its ability to inhibit caspases suggests potential applications in therapeutic contexts where modulation of apoptosis is desired. Furthermore, its interaction with HRV 3C protease highlights its relevance in antiviral drug development .
Boc-Glu(OBzl)-OH can be compared with several similar compounds:
Compound Name | Description | Uniqueness |
---|---|---|
Boc-Glu(OBzl)-ONp | A derivative with a 4-nitrophenyl ester group that enhances reactivity. | More reactive due to the presence of the nitrophenyl group. |
Fmoc-Glu(OBzl)-ONp | Uses fluorenylmethyloxycarbonyl instead of Boc for protection. | Different deprotection conditions compared to Boc protection. |
Boc-Glu-OtBu | Contains a tert-butyl ester instead of benzyl ester. | Affects stability and reactivity differently than the benzyl ester form. |
Boc-Glu(OBzl)-OH stands out due to its combination of Boc protection and benzyl ester activation, making it particularly effective in peptide synthesis applications .
The tert-butoxycarbonyl protection of amino acids represents a fundamental strategy in peptide chemistry, utilizing di-tert-butyl dicarbonate as the primary protecting reagent [21] [22]. The mechanism involves nucleophilic attack by the amino group on the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that subsequently eliminates tert-butyl carbonate [22] [23]. This carbonate spontaneously decarboxylates to release carbon dioxide and tert-butoxide, which then neutralizes the protonated carbamate product [22] [24].
Table 1: tert-Butoxycarbonyl Protection Reaction Conditions
Reaction Parameter | Optimal Conditions | Alternative Conditions | Reference |
---|---|---|---|
Temperature | Room temperature | 40°C in tetrahydrofuran | [23] [24] |
Base | Sodium hydroxide | Triethylamine, 4-dimethylaminopyridine | [21] [23] |
Solvent System | Water/tetrahydrofuran | Acetonitrile, dioxane | [23] [24] |
Reaction Time | 6-12 hours | 2-4 hours with heating | [29] [40] |
pH Control | 8.5-9.5 | Maintain alkaline conditions | [40] [42] |
The deprotection mechanism involves protonation of the carbamate oxygen with strong acids such as trifluoroacetic acid, resulting in formation of a tert-butyl carbocation intermediate [22] [23]. This carbocation elimination is followed by decarboxylation of the resulting carbamic acid to yield the free amino acid [23] [27]. The stability of the tertiary carbocation makes tert-butoxycarbonyl deprotection particularly efficient under acidic conditions [22] [24].
Selective cleavage protocols utilize aluminum chloride for preferential tert-butoxycarbonyl removal in the presence of other protecting groups [23] [24]. Alternative deprotection methods employ sequential treatment with trimethylsilyl iodide followed by methanol, particularly useful when conventional acidic conditions prove too harsh for sensitive substrates [23] [24].
Benzyl ester formation proceeds through several distinct mechanistic pathways, with the Fischer esterification representing the classical approach under acidic catalysis [16] [34]. The mechanism follows a protonation-addition-deprotonation-protonation-elimination-deprotonation sequence, where initial protonation of the carboxyl oxygen enhances electrophilicity toward nucleophilic attack by benzyl alcohol [16] [35].
Stoichiometric niobium pentachloride provides an efficient catalyst for benzyl ester formation at room temperature, achieving yields of 85-98% within 2-3 hours [15] [34]. The mechanism involves formation of niobium-benzyl intermediates that facilitate ester bond formation while suppressing side reactions such as dibenzyl ether formation [15] [34].
Table 2: Benzyl Esterification Methods and Yields
Method | Catalyst | Temperature | Time | Yield (%) | Reference |
---|---|---|---|---|---|
Niobium pentachloride | Stoichiometric | Room temperature | 2-3 hours | 85-98 | [15] |
Silica-supported niobium | Catalytic (10% w/w) | Reflux | 6-9 hours | 80-95 | [15] |
Sulfuric acid | Catalytic | 70°C | Variable | 40-50 | [35] |
Tetrabutylammonium iodide | Catalytic with oxidant | 80°C | 4-6 hours | 75-90 | [34] |
Advanced catalytic systems employ tetrabutylammonium iodide in combination with tert-butyl hydroperoxide, enabling carbon-hydrogen bond functionalization of benzyl alcohols for direct esterification [34] [37]. This methodology circumvents traditional Fischer esterification limitations by operating under mild oxidative conditions that prevent substrate decomposition [34] [37].
The carbodiimide-mediated coupling represents the most widely employed method for amino acid benzyl ester synthesis [17] [20]. N,N'-dicyclohexylcarbodiimide reacts with the carboxyl group to form an O-acylisourea intermediate, which subsequently undergoes nucleophilic attack by benzyl alcohol to yield the desired ester [17] [36]. The reaction produces dicyclohexylurea as a byproduct, which precipitates and can be removed by filtration [17] [20].
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide offers enhanced water solubility compared to dicyclohexylcarbodiimide, enabling more efficient coupling reactions in aqueous media [18] [36]. The addition of N-hydroxysuccinimide creates more stable amine-reactive intermediates that improve coupling efficiency and reduce side reactions [18] [37].
Solid-phase peptide synthesis utilizing the tert-butoxycarbonyl/benzyl protection strategy involves anchoring the C-terminal amino acid to a solid resin support, typically Merrifield resin or methylbenzhydrylamine resin [9] [10]. The tert-butoxycarbonyl group serves as the temporary α-amino protecting group, removed with 20-50% trifluoroacetic acid between coupling cycles [9] [13].
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Reference |
---|---|---|---|
Purification Method | Washing between steps | Chromatographic separation | [8] [13] |
Coupling Efficiency | 95-99% per cycle | 85-95% per step | [10] [14] |
Final Deprotection | Hydrogen fluoride | Mild acidic conditions | [13] [14] |
Scale Limitations | Limited by resin capacity | Scalable to industrial levels | [8] [9] |
Equipment Requirements | Specialized peptide synthesizer | Standard organic synthesis setup | [13] [14] |
The solid-phase approach enables repetitive coupling cycles with intermediate washing steps to remove excess reagents and byproducts [10] [13]. Deprotection occurs with trifluoroacetic acid treatment, followed by neutralization with triethylamine before the next coupling cycle [9] [10]. Final cleavage employs hydrogen fluoride or trifluoromethanesulfonic acid to simultaneously remove the peptide from the resin and cleave benzyl-based side chain protecting groups [9] [13].
Solution-phase synthesis offers greater flexibility in reaction optimization and purification strategies [12] [26]. Each coupling step requires individual purification, typically through crystallization or chromatographic methods [12] [28]. The approach proves advantageous for large-scale production where specialized solid-phase equipment may be limiting [26] [28].
Sequential coupling protocols in solution phase utilize activated amino acid derivatives such as symmetric anhydrides or acid chlorides [42] [44]. These pre-activated species enhance coupling efficiency while minimizing racemization during peptide bond formation [14] [42].
Recrystallization of tert-butoxycarbonyl amino acid derivatives requires careful optimization of solvent systems and crystallization conditions [29] [38]. The method involves dissolution of crude product in a minimal volume of polar solvent, followed by addition of seed crystals to induce nucleation [29] [39].
Table 4: Recrystallization Conditions for tert-Butoxycarbonyl Amino Acids
Solvent System | Temperature | Seeding Requirement | Yield (%) | Purity (%) | Reference |
---|---|---|---|---|---|
Ethyl acetate/hexane | Room temperature | 0.5-1.0% w/w | 85-90 | 99.0-99.5 | [29] [39] |
Dioxane/water | 2-8°C | Required for nucleation | 80-85 | 98.5-99.0 | [40] [41] |
Acetonitrile/water | Room temperature | Optional | 75-80 | 98.0-99.0 | [40] [41] |
Ethanol/water | Elevated temperature | Not required | 70-75 | 97.5-98.5 | [40] [41] |
The crystallization process involves standing the seeded solution at room temperature for 15-24 hours until complete solidification occurs [29] [39]. Subsequent treatment with weak polar solvents such as n-hexane facilitates removal of residual impurities through selective dissolution [29] [39]. The crystalline product exhibits enhanced stability and extended storage life compared to amorphous forms [29] [38].
High-performance liquid chromatography represents the most effective method for analytical and preparative purification of peptide derivatives [30] [31]. Reverse-phase chromatography utilizing C18 stationary phases provides optimal separation based on hydrophobic interactions [30] [32]. Mobile phase gradients typically employ water-acetonitrile systems with 0.1% trifluoroacetic acid as an ion-pairing reagent [30] [33].
Table 5: Chromatographic Purification Parameters
Method | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
---|---|---|---|---|---|
Analytical reverse-phase | C18 (5 μm, 4.6 mm) | Water/acetonitrile + 0.1% trifluoroacetic acid | 1.0 mL/min | UV 214 nm | [30] [31] |
Preparative reverse-phase | C18 (10 μm, 10-50 mm) | Water/acetonitrile + 0.1% trifluoroacetic acid | 10-50 mL/min | UV 214 nm | [32] [33] |
Flash chromatography | C18 cartridge | Water/acetonitrile gradient | 15-25 mL/min | UV-Vis | [44] [32] |
Ion exchange | Strong cation exchange | Ammonium acetate gradient | 5-10 mL/min | UV 214 nm | [12] [28] |
Preparative liquid chromatography-mass spectrometry enables mass-directed fraction collection for enhanced purity achievement [32] [44]. The technique combines reverse-phase separation with online mass spectrometric identification, allowing selective collection of target compounds based on molecular weight confirmation [32] [44].
Flash chromatography provides rapid purification suitable for intermediate-scale applications [44] [28]. The method utilizes disposable cartridges packed with appropriate stationary phases, enabling cost-effective purification with minimal equipment maintenance requirements [44] [28]. Gradient optimization based on analytical high-performance liquid chromatography results ensures efficient separation with reduced solvent consumption [44] [28].
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